3-aMino-2-naphthaMide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

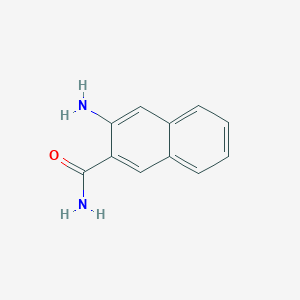

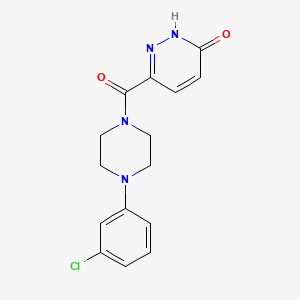

3-aMino-2-naphthaMide is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-aMino-2-naphthaMide involves the reaction of benzoisatoic anhydride with ammonia, which forms a bright green solid. This solid is then filtered from the reaction mixture, dried, and recrystallized from ethanol . Another method involves the reaction of 3-amino-2-naphthalenecarboxamide with benzoyl isothiocyanate in acetonitrile .Molecular Structure Analysis

The linear structure formula of 3-aMino-2-naphthaMide is C11H10N2O . The InChI Key is FAHCDVQMLWBDSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-aMino-2-naphthaMide has a melting point of 234-236 °C and a predicted boiling point of 410.4±18.0 °C. Its predicted density is 1.288±0.06 g/cm3 . It also has a predicted pKa value of 16.55±0.30 .Scientific Research Applications

Fluorescent Sensing

A study by Kanagaraj et al. (2014) describes the use of a complex involving 3-hydroxy-N-phenyl-2-naphthamide for the selective fluorescent sensing of mercury ions in aqueous solutions. This sensor system, which exhibits a color change from yellow to colorless in the presence of mercury ions, is notable for its high sensitivity and selectivity (Kanagaraj et al., 2014).

Antimicrobial and Fungicidal Activity

Polish et al. (2019) investigated the antimicrobial and fungicidal activities of heterocyclic amino derivatives of naphthoquinone. The study highlighted compounds that showed significant activity against Candida tenuis, demonstrating selective bacterio- and fungistatic properties. Additionally, these compounds were evaluated for their acute toxicity in rats (Polish et al., 2019).

Polymer Synthesis

Doğan et al. (2015) reported the template-free oxidative synthesis of polyaminonaphthol nanowires using 3-amino-2-naphthol. This study detailed the synthesis process and analyzed the chemical and physical properties of the resulting polymer, highlighting its nanowire structure and electroactive nature (Doğan et al., 2015).

Alzheimer's Disease Research

A compound structurally related to 3-amino-2-naphthamide, used in conjunction with positron emission tomography, was described by Shoghi-Jadid et al. (2002). This technique was employed to localize and monitor neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Safety and Hazards

Mechanism of Action

- Specificity : Compound 2c most potently inhibits MAO-A, while compound 2g exhibits the strongest MAO-B inhibitory activity .

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

3-aminonaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHCDVQMLWBDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-aMino-2-naphthaMide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2473649.png)

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2473652.png)

![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)